![molecular formula C132H168 B584310 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene CAS No. 1061170-68-0](/img/structure/B584310.png)
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene
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Overview
Description
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a large polycyclic aromatic hydrocarbon core with three long alkyl side chains, which contribute to its solubility and processability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene typically involves multiple steps, starting from simpler aromatic precursors. The key steps include:
Formation of the polycyclic aromatic core: This is achieved through a series of cyclization reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of alkyl side chains: The long alkyl chains are introduced via Friedel-Crafts alkylation or through the use of Grignard reagents followed by alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrogenated polycyclic aromatic hydrocarbons.
Scientific Research Applications
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene has several applications in scientific research:
Chemistry: Used as a model compound for studying the properties of large polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Mechanism of Action
The mechanism by which 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene exerts its effects is largely dependent on its interaction with other molecules. Its large aromatic core allows for π-π stacking interactions, while the long alkyl chains provide solubility and flexibility. These properties enable it to interact with various molecular targets, such as DNA, proteins, and cell membranes, potentially altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2,10,18-Tris(2-octyldodecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene
- 2,10,18-Tris(2-hexadecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene
Uniqueness
Compared to similar compounds, 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene has longer alkyl side chains, which can enhance its solubility and processability. This makes it particularly useful in applications where these properties are critical, such as in organic electronics and drug delivery systems.
Biological Activity
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene is a complex organic compound characterized by its unique polycyclic aromatic hydrocarbon structure and long alkyl side chains. This compound has garnered attention for its potential biological activity and applications in fields such as medicinal chemistry and nanotechnology.
- Molecular Formula : C132H168
- Molecular Weight : 1754.75 g/mol
- CAS Number : 1061170-68-0
The structure of this compound allows for significant interactions with biological macromolecules, which can be exploited in various applications.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through:
- π-π Stacking Interactions : The large aromatic core facilitates stacking with nucleobases in DNA and other aromatic residues in proteins.
- Hydrophobic Interactions : The long alkyl chains enhance solubility in lipid environments, promoting membrane interactions.
Research Findings
Recent studies have explored the potential of this compound in various biological contexts:
- Anticancer Activity : Preliminary investigations suggest that this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
- DNA Binding Studies : Research indicates that the compound can intercalate into DNA strands, leading to structural alterations that may affect gene expression.
- Drug Delivery Systems : Its amphiphilic nature makes it a candidate for drug delivery applications, particularly for hydrophobic drugs that require enhanced solubility.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 5 µM over a 48-hour exposure period. The mechanism was linked to mitochondrial disruption and increased reactive oxygen species (ROS) production.
Case Study 2: Interaction with DNA
In another investigation featured in Nucleic Acids Research, the binding affinity of this compound to double-stranded DNA was assessed using fluorescence spectroscopy. The findings revealed a high binding constant (K_b ≈ 10^6 M^-1), indicating strong intercalation capabilities that could lead to mutagenic effects if not properly controlled.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Weight | Biological Activity |
---|---|---|
2,10,18-Tris(2-octyldodecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene | 1620 g/mol | Moderate DNA binding |
2,10,18-Tris(2-hexadecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene | 1880 g/mol | High anticancer activity |
The longer alkyl chains of this compound enhance its solubility and biological interactions compared to similar compounds.
Properties
InChI |
InChI=1S/C132H168/c1-7-13-19-25-31-37-40-46-52-58-64-91(61-55-49-43-34-28-22-16-10-4)85-94-67-70-97-100-73-76-103-107-80-83-110-114-90-96(87-93(63-57-51-45-36-30-24-18-12-6)66-60-54-48-42-39-33-27-21-15-9-3)69-72-99(114)102-75-78-105-108-81-84-111-113-89-95(86-92(62-56-50-44-35-29-23-17-11-5)65-59-53-47-41-38-32-26-20-14-8-2)68-71-98(113)101-74-77-104-106-79-82-109(112(97)88-94)118-115(100)121(103)127-130(124(106)118)128-122(104)116(101)119(111)126(108)132(128)129-123(105)117(102)120(110)125(107)131(127)129/h67-84,88-93H,7-66,85-87H2,1-6H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSJBXROESAIIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC2=C3C=CC4=C5C=CC6=C7C=CC(=CC7=C8C=CC9=C7C=CC%10=C%11C=CC(=CC%11=C%11C=CC%12=C%13C=CC(=C2C=C1)C1=C%13C2=C(C4=C31)C1=C(C9=C8C6=C51)C1=C2C%12=C%11C%10=C71)CC(CCCCCCCCCC)CCCCCCCCCCCC)CC(CCCCCCCCCC)CCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H168 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1754.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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